3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZHXYBDJSKBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
- 4-Fluorophenyl sulfinate or thiolate salts serve as nucleophilic sulfur sources.
- Propane derivatives functionalized with halogens (e.g., 3-chloropropane derivatives) or hydroxyl groups are used as electrophilic partners.
- Sulfonyl chloride formation reagents such as chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) are employed for sulfonylation.
Representative Synthetic Route
Based on analogous compounds and patent literature related to 4-fluorophenyl sulfonyl derivatives:
Preparation of 4-fluorophenyl sulfanylpropane intermediate :
A nucleophilic substitution reaction is performed where 4-fluorophenyl thiolate anion attacks a 3-halopropane derivative (e.g., 3-chloropropane or 3-bromopropane), yielding 3-(4-fluorophenyl)sulfanylpropane.Oxidation to sulfonic acid or sulfonyl intermediate :
The sulfanylpropane is oxidized using oxidants such as hydrogen peroxide or peracids to convert the sulfanyl group to a sulfonyl group, forming 3-(4-fluorophenyl)sulfonylpropane-1-sulfonic acid or related intermediates.Conversion to sulfonyl chloride :
The sulfonic acid intermediate is treated with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the sulfonic acid (-SO3H) into the sulfonyl chloride (-SO2Cl), yielding the target compound this compound.
Comparative Data Table of Related Compounds and Preparation Insights
Research Findings and Process Advantages
- The nucleophilic substitution step is critical and typically requires controlled conditions to favor substitution over elimination or side reactions.
- The oxidation step must be carefully controlled to avoid overoxidation or degradation of the fluorophenyl group.
- The chlorination step to obtain the sulfonyl chloride is commonly done using thionyl chloride, which also facilitates removal of water formed during the reaction.
- Patent literature emphasizes the advantage of using crystalline intermediates for purification, improving yield and product purity.
- The fluorine substituent on the phenyl ring enhances the compound's chemical stability and influences the reactivity of the sulfanyl group during synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Fluorophenyl thiolate + 3-halopropane | 3-(4-Fluorophenyl)sulfanylpropane |
| 2 | Oxidation | H2O2 or peracid, controlled temperature | 3-(4-Fluorophenyl)sulfonylpropane-1-sulfonic acid or sulfonyl intermediate |
| 3 | Chlorination (sulfonyl chloride formation) | Thionyl chloride (SOCl2), inert atmosphere | This compound (target compound) |
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl fluorides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation Products: Major products include sulfonyl fluorides and other oxidized sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is in the development of pharmaceuticals. The compound serves as a versatile building block for synthesizing sulfonamide derivatives, which are known for their antibacterial properties.
Case Study: Sulfonamide Derivatives
A study highlighted the synthesis of novel sulfonamide compounds using this compound as a key intermediate. These compounds exhibited potent activity against various bacterial strains, demonstrating the compound's potential as a precursor in drug development .
Organic Synthesis
The compound is also widely used in organic synthesis as a sulfonylating agent. It facilitates the introduction of sulfonyl groups into organic molecules, which can enhance their biological activity or modify their physical properties.
Application Example:
In one synthetic route, researchers utilized this compound to convert amines into sulfonamides efficiently. This reaction not only provided high yields but also allowed for the functionalization of complex organic molecules .
Agrochemicals
Another significant application area is in the synthesis of agrochemicals. The compound can be utilized to create herbicides and pesticides that target specific pathways in plants or pests.
Research Insight:
Research has indicated that sulfonamide-based agrochemicals derived from this compound demonstrate effective herbicidal activity against a range of weed species. This application underscores the compound's versatility beyond medicinal uses .
Material Science
In material science, this compound can be employed to modify polymers and improve their properties. The introduction of sulfonyl groups can enhance thermal stability and chemical resistance.
Example Application:
A study demonstrated that incorporating sulfonamide functionalities into polymer matrices improved their mechanical strength and thermal properties, making them suitable for advanced applications in coatings and composites .
Analytical Chemistry
The compound is also useful in analytical chemistry as a reagent for detecting amines through derivatization processes. This application aids in the identification and quantification of amine-containing compounds in various samples.
Analytical Method:
Researchers have developed methods utilizing this compound for the derivatization of amines prior to chromatographic analysis, enhancing sensitivity and selectivity .
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride involves its reactivity with nucleophiles and oxidizing agents. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of diverse products. This reactivity is exploited in organic synthesis and chemical biology to modify and study biological molecules .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electron Effects : Para-halogenated thioether derivatives (F, Cl) exhibit higher reactivity in sulfonylation reactions due to enhanced electrophilicity. Chlorine’s stronger electron withdrawal outperforms fluorine in activating the sulfonyl group .
- Steric Factors: Bulky substituents (e.g., cyclohexyl, methylphenoxy) slow reaction kinetics but improve selectivity in sterically demanding environments .
- Solubility : Aliphatic ethers (e.g., oxane) increase polarity and aqueous solubility, whereas aromatic thioethers enhance lipid compatibility .
Biological Activity
Overview
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO2S2 and a molecular weight of 268.76 g/mol. This compound has garnered attention in the fields of organic synthesis and drug discovery due to its unique structural properties and biological activities.
The primary biological activity of this compound is attributed to its ability to act as a reactive sulfonyl chloride , which can form covalent bonds with various nucleophiles. This reactivity allows the compound to participate in:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
- Oxidation Reactions : The compound can undergo oxidation to yield sulfonyl fluorides or other oxidized derivatives, which may exhibit distinct biological activities.
Cancer Research
Research indicates that compounds similar to this compound have shown potential in inhibiting tumor growth by targeting metabolic pathways critical for cancer cell proliferation. Specifically, the activation of pyruvate kinase M2 (PKM2) plays a significant role in this context. PKM2 is involved in the glycolytic pathway, converting phosphoenolpyruvate (PEP) to pyruvate, a crucial step in cellular energy production. The modulation of PKM2 activity may disrupt anabolic metabolism in tumor cells, potentially inhibiting their growth.
Drug Discovery
This compound is being investigated for its potential as a pharmacophore in drug design. It serves as a building block for synthesizing more complex molecules that could lead to novel therapeutic agents targeting various diseases, including cancer and infectious diseases.
Case Studies and Research Findings
A study examining the biological activity of related sulfonyl compounds reported micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These findings suggest that modifications to the sulfonyl group can significantly enhance biological efficacy .
Table: Biological Activity of Related Compounds
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | ~10 | Inhibition of PKM2 activity |
| 2-(1H-indol-2-yl)acetonitrile | HeLa | ~5 | Induction of apoptosis |
| Pyrrolo[2,3-d]pyrimidine derivatives | B16F10 | ~15 | JAK inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
